molecular formula C10H12N2O4S2 B10873233 S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate

Cat. No.: B10873233
M. Wt: 288.3 g/mol
InChI Key: RDANQUUASNZTAS-UHFFFAOYSA-N
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Description

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate is a thioester derivative characterized by a sulfamoylphenyl substituent. The sulfamoyl group (-SO₂NH₂) is a hallmark of sulfonamide drugs, which are known for antimicrobial, diuretic, and enzyme-inhibitory properties. The compound’s structure combines a thioacetate moiety with a urea-like linkage (2-oxoethyl amino group), which may enhance stability and bioactivity compared to simpler thioesters.

Properties

Molecular Formula

C10H12N2O4S2

Molecular Weight

288.3 g/mol

IUPAC Name

S-[2-oxo-2-(4-sulfamoylanilino)ethyl] ethanethioate

InChI

InChI=1S/C10H12N2O4S2/c1-7(13)17-6-10(14)12-8-2-4-9(5-3-8)18(11,15)16/h2-5H,6H2,1H3,(H,12,14)(H2,11,15,16)

InChI Key

RDANQUUASNZTAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvent at room temperature or with stirring at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols and amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate and analogous compounds from the evidence:

Compound Substituents/Functional Groups Molecular Formula Molecular Weight Key Features Potential Applications
Target: this compound 4-Sulfamoylphenyl, thioacetate, urea-like linkage ~C₁₀H₁₂N₂O₃S₂* ~296.34* Polar sulfamoyl group; likely moderate solubility in water. Antimicrobial agents, carbonic anhydrase inhibitors, diuretics.
S-[2-[(5-Chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ethanethioate 5-Chloro-2-hydroxy-4-methylphenyl C₁₁H₁₂ClNO₃S 273.74 Chloro (electron-withdrawing), hydroxy (H-bond donor), methyl (electron-donor). Antifungal/antiparasitic agents; reactivity influenced by Cl and OH groups.
S-[1-Methyl-1-(4-methyl-2-oxocyclohexyl)ethyl] ethanethioate Cyclohexenone ring, methyl groups C₁₂H₁₈O₂S 250.34 Bulky lipophilic substituents; poor water solubility. Fragrance intermediates, steroid synthesis, or lipid-soluble drug formulations.
Ethyl S-2-dimethylaminoethyl propylphosphonothioate Phosphonothioate ester, dimethylaminoethyl chain C₉H₂₂NO₂PS 239.33 Phosphorus-containing; potential neurotoxicity. Pesticides, nerve agents (e.g., organophosphate analogs).
S-{(2S)-2-[(tert-Butoxycarbonyl)amino]hexyl} ethanethioate tert-Butoxycarbonyl (Boc)-protected amine, hexyl chain C₁₃H₂₅NO₃S 299.41 Chiral center; Boc group enables peptide coupling. Pharmaceutical intermediates (e.g., prodrugs or peptide synthesis).

Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

Structural and Functional Analysis

Electron Effects and Reactivity: The target compound’s sulfamoyl group is strongly electron-withdrawing, which may increase electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitution or enzyme-binding interactions. The phosphonothioate derivatives (e.g., CAS 218964-59-1) exhibit phosphorus-centered reactivity, enabling irreversible enzyme inhibition (e.g., acetylcholinesterase), unlike the target’s sulfur-based mechanism.

Lipophilicity and Solubility :

  • The cyclohexyl derivatives (e.g., CAS 57129-12-1) are highly lipophilic due to their alicyclic substituents, favoring membrane permeability but limiting aqueous solubility. The target’s sulfamoyl group likely improves water solubility, aligning with sulfonamide drugs like sulfamethoxazole.

Biological Activity :

  • The target compound’s sulfamoyl group is analogous to sulfa drugs, suggesting antibacterial or diuretic activity via folate pathway or carbonic anhydrase inhibition.
  • The chloro-hydroxy-methylphenyl analog may exhibit broader-spectrum bioactivity, as chlorine substituents often enhance antimicrobial potency.

Commercial and Research Implications

  • Pharmaceutical Potential: The target compound’s sulfamoyl group positions it for exploration in sulfonamide-based therapies, whereas cyclohexyl derivatives may find niche roles in hydrophobic drug delivery .
  • Toxicity Profiles: Phosphonothioates carry significant neurotoxic risks, while sulfamoyl derivatives are generally better tolerated, provided allergenic sulfonamide hypersensitivity is mitigated.

Biological Activity

S-{2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl} ethanethioate, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • CAS Number : 5433-36-3
  • Molecular Formula : C9H11N3O4S
  • Molecular Weight : 289.3313 g/mol
  • Density : 1.583 g/cm³
  • Refractive Index : 1.674

This compound exhibits biological activity primarily through inhibition of specific enzymes and modulation of biochemical pathways. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria, thereby exerting antibacterial effects. Additionally, the compound may interact with various targets involved in inflammatory pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
AntibacterialInhibits bacterial growth by targeting folate synthesis pathways.
Anti-inflammatoryModulates inflammatory responses through inhibition of pro-inflammatory cytokines.
Enzyme InhibitionPotentially inhibits enzymes involved in cellular signaling and metabolism.

Case Studies and Research Findings

  • Antibacterial Efficacy
    A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. This compound showed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains .
  • Anti-inflammatory Effects
    In vitro studies indicated that the compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in macrophage cell lines stimulated with lipopolysaccharides (LPS). The reduction was statistically significant compared to untreated controls, suggesting a mechanism for its anti-inflammatory properties .
  • Enzyme Inhibition Studies
    The compound was also tested for its ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes including respiration and acid-base balance. Results indicated a competitive inhibition pattern with an IC50 value of 12 µM, highlighting its potential role in managing conditions related to carbonic anhydrase dysregulation .

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